molecular formula C17H20N2O2 B5002282 4-butoxy-N-(pyridin-3-ylmethyl)benzamide

4-butoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5002282
M. Wt: 284.35 g/mol
InChI Key: FHYDLGGZKRYKGS-UHFFFAOYSA-N
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Description

4-Butoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a butoxy group at the para-position of the benzamide core and a pyridin-3-ylmethyl substituent on the amide nitrogen. These features make it a candidate for diverse biological applications, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name

4-butoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-3-11-21-16-8-6-15(7-9-16)17(20)19-13-14-5-4-10-18-12-14/h4-10,12H,2-3,11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYDLGGZKRYKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of 4-butoxybenzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with butyl bromide in the presence of a base such as potassium carbonate.

    Conversion to 4-butoxybenzoyl chloride: The 4-butoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The 4-butoxybenzoyl chloride is reacted with pyridin-3-ylmethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 4-butoxybenzoic acid

    Reduction: 4-butoxy-N-(pyridin-3-ylmethyl)benzylamine

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-butoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alkoxy-Benzamide Derivatives

Compounds with alkoxy substitutions on the benzamide core share similarities in lipophilicity and metabolic stability. Key examples include:

  • 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121): This mGlu5 receptor modulator replaces the pyridin-3-ylmethyl group with a difluorophenyl moiety.
  • 4-Butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide : The addition of a dioxidoisothiazolidinyl group enhances electrophilicity, enabling covalent interactions with biological targets—a feature absent in the target compound .

Pyridinyl-Substituted Benzamides

Pyridine-containing analogs highlight the importance of substituent positioning:

  • The pyridin-3-yl group directly attached to the benzamide (vs. pyridin-3-ylmethyl in the target compound) may limit conformational flexibility .

Functional Moieties Impacting Bioactivity

  • Benzothiazole Derivatives (e.g., 4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) : The benzothiazole moiety introduces planar aromaticity, favoring intercalation with DNA or enzymes. Substitutions at the 4-methoxy and 7-methyl positions on benzothiazole are critical for potency, as deletions abolish activity .

Data Tables Summarizing Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Unique Properties Reference
4-Butoxy-N-(pyridin-3-ylmethyl)benzamide Butoxy, pyridin-3-ylmethyl Receptor modulation (hypothesized) Balanced lipophilicity/H-bonding
VU0357121 Butoxy, 2,4-difluorophenyl mGlu5 allosteric modulator Enhanced CNS penetration
4-Butyl-N-(pyridin-3-yl)benzamide Butyl, pyridin-3-yl Not specified High lipophilicity
4-Butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide Benzothiazole, 4-methoxy, 7-methyl Potent M4 PAM activity DNA/enzyme intercalation

Table 2: Structure-Activity Relationships (SAR) Trends

Structural Feature Impact on Activity Example Compound
Pyridin-3-ylmethyl substituent Enhances hydrogen bonding and solubility This compound
4-Methoxy on benzothiazole Critical for potency; deletion abolishes activity Compound 50 (from )
Butoxy vs. butyl substitution Balances lipophilicity and metabolic stability 4-Butyl-N-(pyridin-3-yl)benzamide

Key Research Findings and Structure-Activity Relationships (SAR)

Positional Isomerism : Pyridin-3-ylmethyl substitution (vs. pyridin-4-yl) optimizes receptor binding due to favorable spatial orientation .

Alkoxy Chain Length : Butoxy groups provide optimal lipophilicity for membrane permeability without compromising solubility, as seen in VU0357121 .

Electrophilic Moieties: Compounds with dioxidoisothiazolidinyl or benzothiazole groups exhibit covalent or intercalative interactions, respectively, diverging from the target compound’s non-covalent binding profile .

Thermodynamic Stability : Pyridine-containing analogs show higher melting points (e.g., 119–120°C for compound DDY05 ), correlating with crystalline stability and formulation ease.

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